molecular formula C9H9FN2 B13007391 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

Katalognummer: B13007391
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: WSDTYENBHUVMGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a fluorinated organic compound with the molecular formula C9H9FN2. It is known for its high reactivity and selectivity, making it a valuable asset in various chemical applications . This compound is often used in advanced research and industrial processes due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. This interaction is often mediated by the fluorine atom, which enhances the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is unique due to the presence of both the amino and nitrile groups, along with the fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and selectivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C9H9FN2

Molekulargewicht

164.18 g/mol

IUPAC-Name

2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,12H2,1H3

InChI-Schlüssel

WSDTYENBHUVMGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(C#N)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.